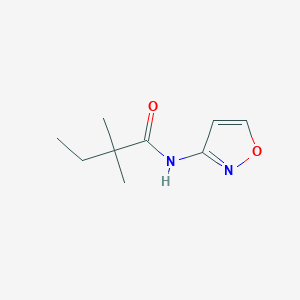![molecular formula C13H9N5O3 B6075987 4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol](/img/structure/B6075987.png)
4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol, also known as NTMN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. NTMN is a naphthol derivative that belongs to the family of triazole-based compounds.
作用机制
The mechanism of action of 4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol is not fully understood. However, it is believed that this compound exerts its antimicrobial and anticancer properties by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is relatively safe for use in laboratory experiments. However, it is important to note that this compound has not been extensively studied for its long-term effects on human health. In addition, this compound has been shown to have a high affinity for metal ions, which may lead to the formation of metal complexes that could potentially interfere with cellular processes.
实验室实验的优点和局限性
One of the main advantages of using 4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol in laboratory experiments is its ease of synthesis and purification. In addition, this compound has a high level of stability and can be stored for long periods without significant degradation. However, one of the limitations of using this compound is its limited solubility in water, which may restrict its use in certain experiments.
未来方向
There are several future directions for the research on 4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol. One potential area of research is the development of this compound-based metal complexes for use in catalysis. Another area of research is the investigation of the potential applications of this compound as an antimicrobial agent in the food industry. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its long-term effects on human health.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research fields. Its ease of synthesis and purification, stability, and low toxicity profile make it an attractive candidate for use in laboratory experiments. However, further studies are needed to fully understand the mechanism of action of this compound and its potential long-term effects on human health.
合成方法
The synthesis of 4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol involves the reaction of 4-nitro-1-naphthol with 4H-1,2,4-triazole-4-amine in the presence of acetic acid. The reaction is carried out at a temperature of 90°C for 4 hours, and the resulting product is purified by recrystallization. The yield of this compound obtained by this method is around 80%.
科学研究应用
4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as an antimicrobial agent against various bacterial strains. It has also been investigated for its anticancer properties and has shown significant cytotoxicity against cancer cells. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions. In catalysis, this compound has been used as a ligand for the synthesis of various metal complexes.
属性
IUPAC Name |
4-nitro-2-[(E)-1,2,4-triazol-4-yliminomethyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O3/c19-13-9(6-16-17-7-14-15-8-17)5-12(18(20)21)10-3-1-2-4-11(10)13/h1-8,19H/b16-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXZXJHZQPHIJB-OMCISZLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C=NN3C=NN=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)/C=N/N3C=NN=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-oxo-2-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]ethyl}azepane](/img/structure/B6075910.png)
![1-cyclopentyl-4-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6075921.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6075925.png)
![3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-nitro-4-phenyl-2(1H)-quinolinone](/img/structure/B6075926.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide](/img/structure/B6075938.png)
![N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6075945.png)
![4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6075949.png)
![1-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6075950.png)
![5-(3,4-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6075957.png)
![2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075967.png)

![2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6075974.png)
![1-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B6075992.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B6075995.png)